molecular formula C10H10F3NO3 B8026883 2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene

2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Cat. No.: B8026883
M. Wt: 249.19 g/mol
InChI Key: YFDDKSKBCICPSO-UHFFFAOYSA-N
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Description

2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, propan-2-yloxy, and trifluoromethyl groups attached to a benzene ring

Properties

IUPAC Name

2-nitro-1-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-6(2)17-9-4-3-7(10(11,12)13)5-8(9)14(15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDDKSKBCICPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene typically involves the nitration of 1-(propan-2-yloxy)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can undergo oxidative transformations, particularly involving the propan-2-yloxy group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the propan-2-yloxy group.

Scientific Research Applications

2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The propan-2-yloxy group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-1-(methoxy)-4-(trifluoromethyl)benzene
  • 2-Nitro-1-(ethoxy)-4-(trifluoromethyl)benzene
  • 2-Nitro-1-(butoxy)-4-(trifluoromethyl)benzene

Uniqueness

2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs

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